
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine is a chemical compound known for its unique structure and properties. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine typically involves the alkylation of butane-1,4-diamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines
Applications De Recherche Scientifique
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine finds applications in several scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The octyl groups enhance its lipophilicity, facilitating its penetration into lipid membranes and interaction with hydrophobic sites. This property is crucial in its role as a ligand and in drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrabutylbutane-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine stands out due to its longer alkyl chains, which impart greater hydrophobicity and lipophilicity compared to its shorter-chain analogs. This characteristic enhances its ability to interact with lipid membranes and hydrophobic sites, making it particularly valuable in applications requiring high lipophilicity.
Propriétés
Numéro CAS |
59734-28-0 |
|---|---|
Formule moléculaire |
C36H76N2 |
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
N,N,N',N'-tetraoctylbutane-1,4-diamine |
InChI |
InChI=1S/C36H76N2/c1-5-9-13-17-21-25-31-37(32-26-22-18-14-10-6-2)35-29-30-36-38(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
Clé InChI |
ZOWVOFSFASDVHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)CCCCN(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
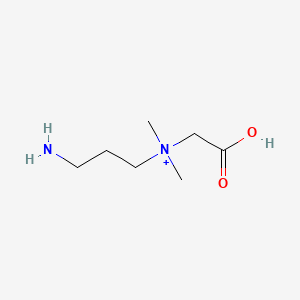
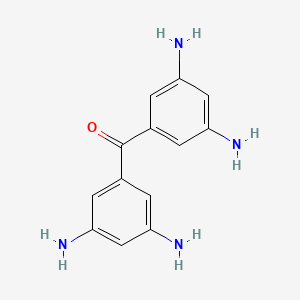
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

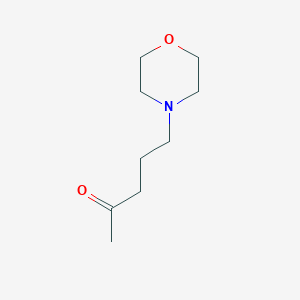
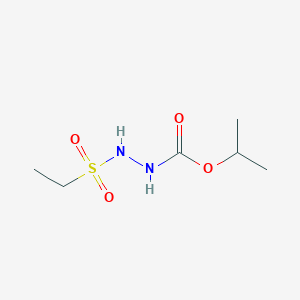

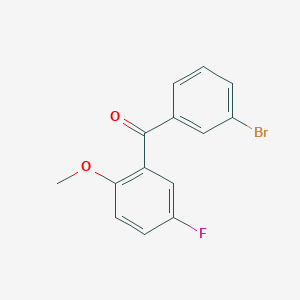
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
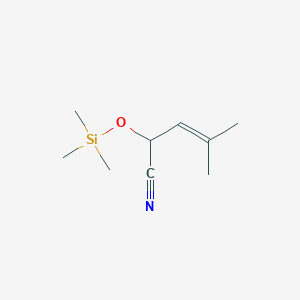
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
